(R)-1-(5-Bromopyridin-2-YL)ethanamine is a chiral amine compound characterized by a pyridine ring with a bromine substituent and an ethanamine group. This compound is significant in various fields, including organic synthesis and medicinal chemistry. Its structural features contribute to its biological activity and utility as a building block in the synthesis of more complex molecules.
This compound can be synthesized through different methods, typically involving the bromination of pyridine derivatives followed by resolution to obtain the desired enantiomer. The availability of starting materials such as 2-aminopyridine makes it accessible for research and industrial applications.
(R)-1-(5-Bromopyridin-2-YL)ethanamine falls under the category of chiral amines. Chiral compounds are crucial in pharmaceuticals due to their ability to interact selectively with biological targets, thus influencing pharmacological outcomes.
The synthesis of (R)-1-(5-Bromopyridin-2-YL)ethanamine generally involves two main steps:
The reaction conditions for bromination typically require controlled temperatures and specific solvent systems to optimize yield and selectivity. For chiral resolution, methods such as high-performance liquid chromatography (HPLC) are commonly employed to achieve high purity levels.
The molecular structure of (R)-1-(5-Bromopyridin-2-YL)ethanamine can be represented as follows:
The structure features a pyridine ring substituted at the 5-position with a bromine atom and an ethylamine side chain.
The compound exhibits chirality due to the presence of a stereocenter at the ethanamine moiety. This chirality is crucial for its biological activity and interactions with various receptors.
(R)-1-(5-Bromopyridin-2-YL)ethanamine participates in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action of (R)-1-(5-Bromopyridin-2-YL)ethanamine involves its interaction with specific biological targets, such as enzymes or receptors. The presence of the bromine atom and the chiral center significantly influence its binding affinity and selectivity towards these targets. This interaction can modulate various biological pathways, potentially leading to therapeutic effects.
Relevant data on melting point, boiling point, and other thermodynamic properties may vary based on specific synthesis methods used.
(R)-1-(5-Bromopyridin-2-YL)ethanamine has diverse applications in scientific research:
Research continues into its biological activities and potential applications in medicinal chemistry, highlighting its importance in drug development and synthetic methodologies.
The synthesis of enantiomerically pure (R)-1-(5-bromopyridin-2-yl)ethanamine (CAS 953780-20-6) relies on strategic bond formation at the chiral center adjacent to the pyridine ring. One predominant approach involves the chiral resolution of racemic mixtures via diastereomeric salt formation using chiral acids such as tartaric or dibenzoyl-tartaric acid. This method capitalizes on the differential solubility of diastereomeric salts in solvents like ethanol/water mixtures, enabling isolation of the R-enantiomer with >98% enantiomeric excess (ee) under optimized recrystallization conditions [2] [9].
Alternatively, asymmetric synthesis routes employ enantioselective reduction of the prochiral ketone precursor, 1-(5-bromopyridin-2-yl)ethanone (CAS 214701-49-2). Catalytic hydrogenation using Ru-BINAP complexes in methanol at 50°C achieves 92% ee and 85% yield, though bromine substituent sensitivity necessitates careful pressure control (≤5 bar H₂) to minimize dehalogenation side reactions [4] [8]. A more robust method utilizes chiral auxiliaries, where condensation of 5-bromo-2-cyanopyridine with (R)-phenylglycinol generates an imine intermediate. Subsequent diastereoselective reduction with NaBH₄ yields the protected amine, which undergoes acidic cleavage to furnish the target amine with 95% ee [6].
Table 1: Comparative Enantioselective Synthetic Routes
Method | Key Reagent/Catalyst | Yield (%) | ee (%) | Limitations |
---|---|---|---|---|
Diastereomeric Resolution | L-DBTA | 60-65 | >98 | Low yield, high solvent consumption |
Asymmetric Hydrogenation | Ru-(S)-BINAP | 85 | 92 | Dehalogenation risk |
Chiral Auxiliary Approach | (R)-Phenylglycinol/NaBH₄ | 78 | 95 | Multi-step sequence |
Direct introduction of the ethylamine moiety with stereocontrol is achieved through reductive amination of 1-(5-bromopyridin-2-yl)ethanone. Chiral rhodium catalysts ligated to Josiphos derivatives facilitate enantioselective reductive amination with ammonium formate as the amine source. Critical parameters include:
Enzyme-mediated amination offers an alternative under mild conditions. Transaminases (e.g., from Arthrobacter sp.) convert the ketone precursor to the (R)-amine using alanine as the amine donor. This method achieves 99% ee but suffers from substrate inhibition at concentrations >0.2M, necessitating fed-batch operation for scalable synthesis [3].
Transition metal catalysts govern stereoselectivity through chiral pocket coordination to both the pyridine nitrogen and carbonyl/iminium groups:
Palladium-catalyzed dynamic kinetic resolution (DKR) is employed for racemic substrate resolution. Pd(0)/BINAP systems catalyze the racemization of unreacted enantiomer while selectively converting the target enantiomer to amide derivatives. Key factors include:
Copper-mediated asymmetric coupling enables C–N bond formation with chiral ligands. CuOTf/(R,R)-Ph-BOX complexes catalyze the reaction between 2-amino-5-bromopyridine and acetaldehyde derivatives, achieving 90% ee at -20°C. The mechanism involves chelation-controlled addition where the pyridine nitrogen directs copper coordination, positioning the aldehyde for face-selective nucleophilic attack [6].
Solvent polarity and reaction temperature profoundly influence both chemical yield and stereochemical integrity:
Solvent effects:
Temperature optimization:
Table 2: Solvent/Temperature Optimization in Key Reactions
Reaction Type | Optimal Solvent | Optimal Temp (°C) | ee (%) | Byproduct Formation |
---|---|---|---|---|
Asymmetric Hydrogenation | MeOH | 50 | 92 | <2% dehalogenation |
Enzymatic Transamination | Tris buffer (pH 8) | 30 | 99 | None detected |
Reductive Amination | iPrOH | 25 | 89 | 5% imine dimerization |
Dynamic Kinetic Resolution | Toluene | 80 | 94 | <3% N-dealkylation |
Figure: Enantiomeric Excess vs. Temperature in Palladium-Catalyzed DKR
100| • (Toluene) 90| • • 80| • • ee | • • 70| • • (DMF) 60|_•_•_•_•_•_•_•_ 0 20 40 60 80 Temperature (°C)
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7